Deacetyl Iodixanol

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, which involves the identification, quantification, and characterization of impurities in drug substances and products, is a critical aspect of pharmaceutical development and manufacturing. researchgate.net The presence of impurities, even in minute quantities, can potentially affect the safety and efficacy of a drug. Regulatory bodies worldwide mandate stringent control over impurities, requiring pharmaceutical manufacturers to demonstrate a thorough understanding of their impurity profiles. This rigorous process ensures the quality, safety, and consistency of the final medicinal product. The detection, structure elucidation, and quantification of these impurities are among the most vital activities in pharmaceutical analysis today. researchgate.net

Deacetyl Iodixanol (B1672021) as a Key Related Compound (Impurity C) of Iodixanol

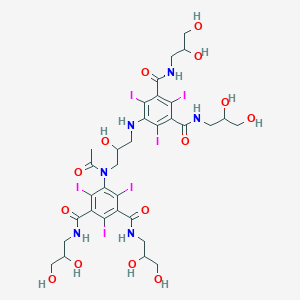

Deacetyl Iodixanol is recognized as Iodixanol Impurity C in pharmacopeial standards, such as the European Pharmacopoeia. slideshare.netscribd.com It is a known process-related impurity that can form during the synthesis of Iodixanol. researchgate.netnih.gov The chemical name for this compound is 5-[acetyl[3-[[3,5-bis[(2,3-dihydroxypropyl)carbamoyl]-2,4,6-triiodophenyl]amino]-2-hydroxypropyl]amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide. slideshare.net Due to its structural similarity to the active pharmaceutical ingredient (API), its potential toxicological properties are a consideration, necessitating its strict control within defined limits in the final Iodixanol product. researchgate.netresearchgate.net

The following table details the key identification information for this compound:

| Identifier | Value |

| Common Name | This compound |

| Synonym | Iodixanol Impurity C |

| CAS Number | 171897-74-8 |

| Molecular Formula | C33H42I6N6O14 |

Data sourced from multiple chemical and pharmaceutical suppliers. lookchem.comklivon.com

Overview of Research Trajectories for Related Chemical Entities in Diagnostic Agents

Research concerning related chemical entities in diagnostic agents is following several key trajectories. A primary focus is on the development of highly sensitive and specific analytical methods for the detection and quantification of impurities. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) are instrumental in this regard. researchgate.netnih.gov

Another significant area of research is the investigation of the environmental fate of diagnostic agents and their impurities. nih.govencyclopedia.pub Iodinated contrast media like Iodixanol are administered in large quantities and are largely excreted unchanged from the body, leading to their presence in wastewater and, subsequently, in surface and even drinking water. nih.govhealthcare-in-europe.comresearchgate.net Research is ongoing to understand the potential for the formation of toxic by-products during water treatment processes. encyclopedia.pub

Furthermore, there is a continuous drive in the development of new diagnostic agents with improved safety profiles and efficacy. This includes the creation of more stable molecules with a lower propensity for degradation and the formation of impurities. The field is also seeing a shift towards targeted radiopharmaceuticals and multimodal imaging agents to enhance diagnostic precision. mathewsopenaccess.comijhsr.org

Structure

2D Structure

Properties

IUPAC Name |

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZWVKPVJDLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42I6N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-74-8 | |

| Record name | 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Synthetic Implications of Deacetyl Iodixanol

Deacetylation Pathways During Iodixanol (B1672021) Synthesis Processes

The manufacturing of Iodixanol is a multi-step chemical synthesis that requires a thorough purification process to remove significant amounts of impurities. epo.orggoogleapis.com Deacetyl Iodixanol has been identified as one of the byproducts formed during this process. nih.govresearchgate.net

The primary route for Iodixanol synthesis involves the dimerization of the intermediate 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, often referred to as "Compound A". epo.orggoogleapis.comgoogle.com This reaction is typically carried out using a dimerisation agent like epichlorohydrin (B41342) in a solvent. epo.orggoogle.com

The formation of this compound is understood to occur during this key dimerization step. nih.govresearchgate.net The deacetylation, which is the removal of an acetyl group (CH₃CO), can happen at the N-acetyl position of either the starting material (Compound A) or the final Iodixanol molecule under the prevailing reaction conditions. The presence of nucleophilic and basic conditions required for the dimerization can facilitate the hydrolysis of the amide linkage of the N-acetyl group, leading to the formation of the deacetylated impurity. The synthesis and purification of this compound have been described in scientific literature to confirm its identity and properties as a byproduct of the Iodixanol manufacturing process. nih.govresearchgate.netresearchgate.net

The formation of this compound and other impurities is highly dependent on the specific conditions employed during the dimerization reaction and subsequent work-up procedures. epo.orggoogle.com Key parameters that influence the impurity profile include pH, temperature, reaction time, and the choice of solvent. mdpi.com

pH: The dimerization reaction is typically conducted under basic conditions. nih.gov However, maintaining precise pH control is crucial. Excessively high pH can promote the hydrolysis of the N-acetyl amide bond, increasing the yield of this compound. Processes have been developed that use substances like boric acid to control the pH of the reaction mixture, which can effectively inhibit excessive side reactions. google.comhovione.comchemicalbook.com Following the reaction, pH is adjusted with acid to precipitate unreacted starting materials and aid in purification. google.com

Temperature: Elevated temperatures can accelerate the rate of both the desired dimerization and undesired side reactions, including deacetylation. While heat may be applied to drive the reaction, it must be carefully controlled to minimize thermal degradation and byproduct formation. epo.org

Solvent: The reaction is often carried out in non-aqueous solvents such as 2-methoxyethanol (B45455). epo.orggoogleapis.comgoogle.com The choice of solvent can impact reaction kinetics and the solubility of reactants and products, thereby influencing the impurity profile.

The following table summarizes the potential impact of manufacturing parameters on the formation of this compound.

| Parameter | Condition | Potential Impact on this compound Formation | Rationale |

| pH | High (alkaline) | Increased formation | Promotes hydrolysis of the N-acetyl amide bond. nih.govresearchgate.netnih.gov |

| Controlled (e.g., with boric acid) | Decreased formation | Inhibits excessive side reactions. google.comhovione.com | |

| Temperature | High | Increased formation | Accelerates the rate of side reactions, including deacetylation. epo.org |

| Reaction Time | Extended | Increased formation | Longer exposure to reaction conditions can lead to greater accumulation of byproducts. |

| Solvent System | e.g., 2-methoxyethanol | Influences reaction rate and impurity profile | Solvent properties affect the kinetics and equilibrium of the main reaction and side reactions. epo.orggoogleapis.com |

Degradation-Related Formation of this compound from Iodixanol

Beyond its formation as a synthetic byproduct, this compound can also be formed through the degradation of the Iodixanol molecule itself. Iodixanol is generally a stable compound, but it can decompose under certain stress conditions. nih.govnih.govgoogle.com

The chemical stability of Iodixanol has been investigated under various accelerated conditions, including exposure to acid, base, heat, and oxygen. nih.gov These studies show that Iodixanol is highly stable under most tested conditions. For instance, less than 1% decomposition was observed in solutions heated to 140°C for two days, under acidic conditions (pH 0.4, 80°C, 5 days), basic conditions (pH 11, 20°C, 5 days), or under an oxygen atmosphere (100°C, 3 days). nih.gov However, exposure to more extreme conditions, particularly strongly basic environments combined with heat, can initiate degradation reactions. nih.gov While these studies primarily focused on other degradation products like cyclized compounds, the hydrolytic cleavage of the acetyl group remains a plausible degradation pathway under such forceful conditions.

The table below, based on published stability data, illustrates the resilience of Iodixanol under several stress conditions. nih.gov

| Stress Condition | Parameters | Duration | Decomposition |

| Heat | 140 °C | 2 days | < 1% |

| Acid | pH 0.4, 80 °C | 5 days | < 1% |

| Base | pH 11, 20 °C | 5 days | < 1% |

| Extreme Base & Heat | pH 14, 60 °C | Not specified | Initiated cyclization reaction |

| Oxygen | Oxygen atmosphere, 100 °C | 3 days | < 1% |

Hydrolytic degradation is a key chemical decomposition pathway for many pharmaceuticals. nih.gov For this compound to form from Iodixanol, the N-acetyl group must be cleaved via hydrolysis of the amide bond. This reaction is the reverse of amide synthesis and can be catalyzed by acid or base. Although studies show Iodixanol is stable at moderately acidic and basic pH, extreme conditions could promote this hydrolytic cleavage. nih.gov The degradation of related iodinated contrast media has been shown to involve amide hydrolysis, suggesting this is a relevant pathway for the class of compounds. mdpi.com In vitro studies on materials incorporating Iodixanol have also pointed to material degradation processes that could involve hydrolysis. researchgate.netfrontiersin.org

Exposure to light and oxidizing agents are other potential pathways for the degradation of Iodixanol.

Photolytic Decomposition: Iodinated contrast agents can undergo degradation upon exposure to ultraviolet (UV) or visible light. google.com Studies on Iodixanol have shown that cleavage of the central bridge of the dimer occurs under UV irradiation through a Norrish Type-II reaction. researchgate.netnih.gov While this specific reaction does not produce this compound, the energy input from photolysis could potentially contribute to other degradation pathways, including deacetylation, especially in the presence of photosensitizers. nih.gov

Oxidative Decomposition: Iodixanol is considered stable and does not readily decompose when used according to specifications. caymanchem.com However, it is recommended to avoid reaction with strong oxidizing agents. scbt.comfresenius-kabi.us While specific studies detailing the formation of this compound via oxidation are not prominent, oxidative stress can, in principle, lead to the degradation of complex organic molecules. Stability studies exposing Iodixanol to an oxygen atmosphere at high temperatures showed minimal decomposition, suggesting high resistance to oxidation under those specific conditions. nih.gov

The following table summarizes degradation factors and their potential relevance to this compound formation.

| Degradation Factor | Description | Relevance to this compound Formation |

| Hydrolysis | Cleavage of chemical bonds by reaction with water, often catalyzed by acid or base. | Direct Pathway: Hydrolysis of the N-acetyl amide bond directly yields this compound. mdpi.com |

| Photolysis | Decomposition caused by exposure to light (e.g., UV radiation). | Indirect/Potential Pathway: While the primary reported photolytic degradation of Iodixanol is cleavage of the central bridge, high-energy UV light could potentially contribute to other degradation reactions. nih.govgoogle.com |

| Oxidation | Chemical reaction involving the loss of electrons or an increase in oxidation state. | Low Potential: Iodixanol is generally stable against oxidation, but should be protected from strong oxidizing agents. nih.govcaymanchem.comscbt.com |

Advanced Analytical Methodologies for Deacetyl Iodixanol Detection and Quantification

Chromatographic Separation Techniques for Deacetyl Iodixanol (B1672021) Profiling

Chromatography is the cornerstone of impurity profiling in pharmaceutical manufacturing. For deacetyl iodixanol, both reversed-phase and hydrophilic interaction liquid chromatography have proven to be effective separation strategies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the selective and quantitative determination of iodixanol and its related substances, including this compound. nih.gov

Reversed-phase HPLC (RP-HPLC) is a powerful and commonly used method for the analysis of iodixanol and its impurities. nih.govgoogle.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Several patents describe the use of RP-HPLC with a C18 column and a water/acetonitrile (B52724) mobile phase for analyzing the purity of iodixanol during its preparation and purification. google.com This method effectively separates iodixanol from various process-related impurities, including starting materials and by-products. google.comgoogle.com

A specific patent for the purification of iodixanol highlights a method using a chromatographic column packed with homogeneous reversed-phase silica (B1680970) gel. This single-step chromatographic purification achieves a purity of greater than 95% for iodixanol, with individual impurities being less than 0.1%. wipo.int

Table 1: Exemplary RP-HPLC Method Parameters for Iodixanol Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Water / Acetonitrile Gradient |

| Detection | UV |

This table is a generalized representation based on common RP-HPLC practices for iodixanol analysis.

For highly polar compounds like iodixanol and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative to RP-HPLC. researchgate.netx-mol.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. researchgate.net This technique is particularly adept at retaining and separating polar analytes that show little or no retention in reversed-phase systems.

A study reports a simple, isocratic HILIC method for the simultaneous quantification of iodixanol and its related impurities, including this compound (referred to as impurity C). x-mol.netnih.gov This method was developed as an alternative to the methods described in the USP monograph and was validated according to ICH guidelines. x-mol.netnih.gov The separation was achieved on a Kinetex™ HILIC column with a mobile phase of acetonitrile and an aqueous formic acid solution. x-mol.netresearchgate.net

Table 2: HILIC Method Details for Iodixanol and Impurities

| Parameter | Condition |

|---|---|

| Column | Kinetex™ HILIC |

| Mobile Phase | Acetonitrile : 1.0 mmol/L Formic Acid (pH 3.2) (92:08, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| UV Detection | 243 nm |

Data sourced from a study on the simultaneous determination of iodixanol and its related impurities. x-mol.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Approaches

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity, making it an indispensable tool for trace-level impurity detection and structural identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the elemental composition of an analyte through highly accurate mass measurements, which is crucial for identifying unknown impurities. researchgate.netgoogle.com Platforms like Quadrupole Time-of-Flight (QToF) and Orbitrap mass spectrometers are frequently used for this purpose. au.dk In the context of iodixanol, an LC-MS method using an Exactive™ Plus Orbitrap Mass Spectrometer was developed for the quantification of residual iodixanol with a limit of quantification (LOQ) of 0.01 μg/mL. nih.govresearchgate.net This level of sensitivity is essential for ensuring product safety. nih.gov

The high resolving power of these instruments, which can exceed 35,000 FWHM, allows for the separation of ions with very similar mass-to-charge ratios, aiding in the unambiguous identification of trace components in complex matrices. google.commdpi.com

Table 3: LC-HRMS Parameters for Iodixanol Analysis

| Instrument | Mass Spectrometer |

|---|---|

| LC System | Agilent 1290 UHPLC |

| MS System | Exactive™ Plus Orbitrap |

| Column | ZORBAX Eclipse XDB-C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Monitored m/z (Iodixanol) | 1550.72 (with ±5 ppm mass tolerance) |

Parameters are from a study on residual iodixanol quantification. nih.govresearchgate.net

LC-MS/MS is particularly powerful for both targeted and non-targeted screening of impurities. creative-proteomics.com

Targeted screening involves monitoring for specific, known impurities like this compound using techniques such as Multiple Reaction Monitoring (MRM). creative-proteomics.com This approach offers high sensitivity and specificity. For instance, an LC-MS/MS method has been described for the measurement of the related compound iohexol (B1672079) in serum, demonstrating the applicability of this technique for targeted quantification of iodinated compounds. nih.gov

Non-targeted screening (NTS) is an exploratory approach used to identify any and all detectable compounds in a sample without a preconceived list of targets. mdpi.comnih.gov This is particularly useful for discovering novel or unexpected impurities. The process involves acquiring full-scan HRMS data and then using sophisticated data processing to detect peaks, propose molecular formulas, and search databases for tentative identification. au.dkcsic.es For iodine-containing compounds, a specific strategy involves looking for the characteristic isotopic pattern of iodine or its fragment ion (m/z 126.904) to selectively identify potential iodinated impurities from the complex data. researchgate.netcsic.es These advanced screening strategies provide a comprehensive profile of all potential impurities in an iodixanol sample. nih.gov

Thin Layer Chromatography (TLC) Applications in Related Compound Analysis

Thin Layer Chromatography (TLC) serves as a fundamental and versatile technique for the separation and identification of compounds within a mixture. anveshanaindia.commoph.go.th In the context of Iodixanol and its related substances, TLC is a valuable tool for monitoring the progress of synthesis and for detecting impurities like this compound. researchgate.netresearchgate.net While High-Performance Liquid Chromatography (HPLC) is often the method of choice for quantitative analysis, TLC provides a rapid, cost-effective, and straightforward approach for qualitative assessment. anveshanaindia.comresearchgate.net

The principle of TLC involves spotting a sample onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a sealed chamber containing a solvent system, the mobile phase. As the mobile phase ascends the plate through capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases. anveshanaindia.commoph.go.th This differential migration results in the separation of the components into distinct spots.

For the analysis of Iodixanol and its impurities, specific solvent systems are employed to achieve optimal separation. Although detailed TLC parameters for this compound are not extensively published in readily available literature, the general approach involves selecting a mobile phase that provides a significant difference in the retardation factor (Rf) values between Iodixanol and its related compounds. The separated spots can be visualized under UV light, as iodinated compounds typically absorb UV radiation. tandfonline.com The European Pharmacopoeia has also mentioned the use of TLC in the analysis of related substances for other compounds, highlighting its role in pharmacopoeial standards. edqm.eu

While no specific metabolites of Iodixanol, including this compound, were observed in rat, monkey, or human urine, or in rat kidney and bile when analyzed by TLC and HPLC, the technique remains a staple in synthetic chemistry for impurity profiling. researchgate.net

Table 1: General Parameters for TLC Analysis

| Parameter | Description | Typical Application |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel, alumina) coated on a plate. | Silica gel is commonly used for the separation of polar compounds like Iodixanol and its derivatives. anveshanaindia.com |

| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase. | The composition is optimized to achieve separation of the target compounds. anveshanaindia.com |

| Application | The sample is applied as a small spot or band onto the stationary phase. | Precise application is crucial for good resolution. moph.go.th |

| Development | The separation of components as the mobile phase moves over the stationary phase. | Ascending development is the most common mode. moph.go.th |

| Visualization | Detection of the separated spots on the plate. | UV light is often used for iodinated compounds. tandfonline.com |

| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Used for the identification of compounds by comparison with standards. anveshanaindia.com |

Capillary Electrophoresis and Other Electrophoretic Techniques

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool with high separation efficiency and resolution, making it suitable for the analysis of drugs and related impurities. Some iodinated radiocontrast media can be detected by capillary zone electrophoresis (CZE) due to their absorption of ultraviolet light. nih.gov The technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field.

While specific applications of CE for the direct analysis of this compound are not extensively detailed in the reviewed literature, the interference of iodinated contrast media in serum CZE is well-documented. oup.comnih.govsrce.hrsrce.hr These agents can appear as abnormal peaks in electropherograms, potentially masking or being mistaken for endogenous substances like paraproteins. nih.govoup.com This interference is attributed to the UV absorbance of the iodinated compounds at the detection wavelength, typically around 214 nm. oup.com The migration of these contrast agents in the electropherogram can vary, with some appearing in the α2-globulin or β-fraction regions. srce.hr

This known interference underscores the potential of CE for the detection of iodinated compounds. With appropriate method development, including the selection of a suitable buffer system and detection wavelength, CE could be optimized for the specific quantification of this compound. The inherent advantages of CE, such as low sample and reagent consumption and rapid analysis times, make it an attractive alternative to liquid chromatography.

Spectroscopic Techniques for Structural Characterization and Quantification of this compound

Spectroscopic techniques are indispensable for the elucidation of molecular structure and for quantitative analysis. For this compound, a combination of NMR, UV-Vis, and IR/Raman spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. acenet.eduemerypharma.com For a complex molecule like this compound, ¹H and ¹³C NMR are crucial for confirming its chemical structure. researchgate.netnih.gov The synthesis and characterization of Iodixanol and its related compounds, including this compound, have been described with spectroscopic data confirming their structures. researchgate.net

¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. emerypharma.comkoreascience.kr Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. acenet.edu The chemical shifts observed in the NMR spectra are highly sensitive to the chemical environment of the nuclei, allowing for the differentiation between Iodixanol and its deacetylated impurity. koreascience.kr The structural elucidation of impurities in pharmaceutical preparations often relies on the isolation of the impurity followed by detailed NMR analysis. researchgate.netnih.gov

Table 2: Key NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. | Confirms the presence and location of protons in the molecule. koreascience.kr |

| ¹³C NMR | Number and type of carbon atoms. | Defines the carbon framework of the compound. researchgate.net |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between different nuclei (H-H, C-H). | Provides detailed connectivity information for unambiguous structure confirmation. acenet.edu |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of compounds that absorb light in the UV-Vis region. Iodinated compounds, including Iodixanol and this compound, exhibit strong UV absorbance due to their aromatic rings and iodine atoms. tandfonline.comresearchgate.net The UV spectrum of Iodixanol typically shows an absorption maximum around 244-246 nm. tandfonline.comwindows.net

This characteristic absorbance allows for the use of UV-Vis spectroscopy as a detection method in chromatographic techniques like HPLC. researchgate.net For instance, an HPLC method for the quantification of Iodixanol in human plasma utilizes UV detection. nih.gov Furthermore, UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving these compounds, such as degradation studies. researchgate.net For example, the cleavage of the central bridge in Iodixanol under ultraviolet irradiation can be followed using UV spectroscopy. researchgate.net

Residual Iodixanol in biological preparations can also be detected and quantified using UV-Vis spectroscopy, where its absorbance can be distinguished from that of proteins and DNA. windows.net

Table 3: UV-Vis Spectroscopic Data for Iodixanol

| Compound | λmax (nm) | Application | Reference |

|---|---|---|---|

| Iodixanol | ~244-246 | Detection in HPLC, quantification, kinetic studies | tandfonline.comwindows.net |

Infrared (IR) and Raman spectroscopy are powerful techniques that provide information about the vibrational modes of a molecule, offering a molecular fingerprint. nih.govamericanpharmaceuticalreview.com The chemical structure of Iodixanol has been confirmed using IR and Raman spectroscopy, among other techniques. researchgate.netnih.gov

FT-IR spectroscopy can be used to identify characteristic functional groups within a molecule. scirp.org For this compound, the absence of the acetyl group and the presence of a secondary amine would result in distinct changes in the IR spectrum compared to Iodixanol, particularly in the regions corresponding to N-H and C=O stretching vibrations. scirp.org

Voltammetric and Electrochemical Methods for Trace Analysis of Iodinated Compounds

Electrochemical methods, particularly voltammetric techniques, offer high sensitivity and are well-suited for the trace analysis of electroactive compounds. researchgate.netrevistadechimie.ro Iodinated compounds can be detected electrochemically, and methods have been developed for the quantification of iodide. epfl.chnih.gov

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of iodinated species. researchgate.net For instance, the electrochemical detection of iodide and iodine has been achieved using boron-doped diamond electrodes. epfl.ch It is plausible that iodide is first oxidized to iodine, which is then further oxidized. epfl.ch

While direct voltammetric analysis of this compound is not extensively described, the development of electrochemical sensors for iodide detection in various media suggests the potential for creating specific methods for iodinated organic compounds. researchgate.netnih.gov These methods could offer a rapid and cost-effective alternative for the quantification of this compound, especially for trace level detection.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iodixanol |

| N-acetyl cyclized iodixanol |

| cyclized iodixanol |

| Iohexol |

| Iomeprol |

| Iopamidol (B1672082) |

| Iopromide (B1672085) |

| Iobitridol |

| Ioversol |

| 5-nitro-isophthalic acid |

| Iopromide |

| Amidotrizoic acid |

| Ibrutinib |

| Isoniazid |

| Sevoflurane |

| Vismodegib |

| Laurdan |

| Tofacitinib |

| Defactinib |

| Omnipaque |

| Iopentol |

| Iopamidol |

| Iomeprol |

| Iopromide |

| Iobitridol |

| Ioversol |

| Gadolinium |

| Gold |

| Silver |

| Zinc |

| Acetonitrile |

| Ethanol (B145695) |

| Methanol (B129727) |

| Formic acid |

| Perchloric acid |

| Potassium carbonate |

| Sodium formate |

| Sodium hydroxide |

| Sodium chloride |

| Sodium iodide |

| Potassium iodide |

| Ethyl acetate |

Iodine-Specific Detection Techniques for this compound

Given that this compound is an iodinated compound, detection methods that specifically target the iodine atom offer inherent selectivity and sensitivity. These techniques are particularly useful for analyzing complex biological samples where matrix effects can be significant.

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comqa-group.com The process involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. qa-group.com Electrons from higher energy orbitals then drop to fill the vacancies, releasing energy in the form of characteristic fluorescent X-rays. qa-group.com Each element emits X-rays at a unique energy, creating a "fingerprint" that allows for identification and quantification. qa-group.com

For the analysis of this compound, XRF's utility lies in its ability to detect iodine atoms. This method is well-suited for the quantification of its parent compound, iodixanol, in biological samples and can therefore be applied to its deacetylated impurity. researchgate.netnih.gov Research on iodixanol has established a limit of detection of 60 micrograms per milliliter (µg/mL) for X-ray fluorescence analysis, providing a benchmark for its potential sensitivity for related impurities. researchgate.netnih.gov

| Feature | Description | Relevance to this compound |

|---|---|---|

| Principle | Detection of characteristic fluorescent X-rays emitted from a sample when excited by a primary X-ray source. qa-group.com | Detects the iodine atoms present in the this compound molecule. |

| Sample Type | Can analyze solids, liquids, and powders. horiba.com | Versatile for analyzing bulk drug substances as well as formulations or biological samples. |

| Nature of Analysis | Generally non-destructive, allowing the sample to be preserved for other analyses. qa-group.com | Beneficial when sample quantity is limited. |

| Reported Detection Limit | 60 µg/mL for the parent compound, iodixanol. researchgate.netnih.gov | Provides an estimated sensitivity range for this compound quantification. |

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. barc.gov.in The process involves bombarding a sample with neutrons, typically from a nuclear reactor. stfc.ac.uk This causes specific atomic nuclei within the sample to become radioactive. As these newly radioactive isotopes decay, they emit characteristic gamma rays. stfc.ac.uk The energy and intensity of these gamma rays are unique to each element, allowing for their identification and precise quantification. stfc.ac.uk

NAA is recognized as a "referee method" due to its accuracy and reliability. It is particularly well-suited for quantifying iodine-containing compounds like this compound in biological samples. researchgate.netnih.gov Studies focused on iodixanol have demonstrated that NAA can achieve detection limits between 1 and 10 µg/mL. researchgate.netnih.gov This high sensitivity makes it a powerful tool for trace-level impurity analysis.

| Characteristic | Description | Relevance to this compound |

|---|---|---|

| Principle | Measurement of characteristic gamma rays emitted from a sample that has been made radioactive by neutron bombardment. stfc.ac.uk | Highly sensitive and specific for detecting the iodine in this compound. |

| Sensitivity | Extremely high, capable of detecting elements at the parts-per-billion (ppb) level. barc.gov.in | Ideal for quantifying trace amounts of this compound as an impurity. |

| Reported Detection Limit | 1 to 10 µg/mL for the parent compound, iodixanol. researchgate.netnih.gov | Indicates excellent sensitivity for this compound in various matrices. |

| Selectivity | The analysis is based on unique nuclear properties, minimizing matrix interference compared to other methods. | Provides accurate quantification even in complex biological samples. |

Radiochemical detection involves labeling the molecule of interest with a radioactive isotope, which allows for highly sensitive and specific tracking and quantification. For this compound, this would involve synthesizing the compound with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). The labeling process typically involves an electrophilic attack on an activated aromatic ring (e.g., a phenol (B47542) group) by a positive radioactive iodine species generated from the oxidation of radioiodide. mdpi.com

Once labeled, the compound can be detected and measured using instruments that count radioactive decay events, such as a gamma counter. This method is exceptionally sensitive. The use of ¹²⁵I-labeled substances is a recognized technique for the quantification of iodixanol in biological samples, and the same principle is directly applicable to its impurities. researchgate.netnih.gov This approach is invaluable in metabolic studies or when assessing the distribution of trace amounts of the compound in a biological system.

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Principle | Incorporation of a radioactive isotope (e.g., ¹²⁵I) into the molecular structure, followed by detection of radioactive emissions. mdpi.com | Allows for ultra-sensitive and specific detection of the this compound molecule itself. |

| Application | Used for quantification in biological samples, metabolic studies, and biodistribution research. researchgate.netnih.gov | Enables precise measurement of trace levels of this compound in complex biological matrices. |

| Requirement | Requires synthesis of the labeled compound and specialized facilities for handling radioactive materials. | Primarily a research tool rather than a routine quality control method. |

| Sensitivity | Extremely high, surpassing many other analytical techniques. | Capable of detecting minute quantities of the impurity. |

Sample Preparation and Enrichment Strategies for Complex Matrices

Effective sample preparation is a crucial step for the accurate analysis of trace impurities like this compound, especially in complex matrices such as biological fluids or environmental samples. qa-group.comthermofisher.com The primary goals are to remove interfering substances, concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the analytical instrument. thermofisher.comthermofisher.com

Solid Phase Extraction (SPE) is a highly selective sample preparation technique used to isolate, purify, and concentrate analytes from a liquid sample. sigmaaldrich.comorganomation.com The method utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain either the analyte of interest or matrix interferences based on their physical and chemical properties. sigmaaldrich.comorganomation.com

For this compound, which is a polar molecule, a reversed-phase SPE sorbent (non-polar) would be appropriate for extraction from polar matrices like urine or plasma. chromatographyonline.com The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of a stronger solvent. thermofisher.com This not only cleans the sample but also concentrates the analyte, increasing detection sensitivity. thermofisher.com Studies on iodinated contrast agents, including iodixanol, in artificial urine have demonstrated that SPE procedures can achieve high percentage recoveries, ranging from 94.44% to 101.05%, validating the effectiveness of this approach. psu.eduresearchgate.net

| Step | Action | Purpose |

|---|---|---|

| Sample Pre-treatment | Dilute the sample (e.g., plasma, urine) with a buffer to adjust pH and ionic strength. Centrifuge to remove particulates. thermofisher.com | Ensure optimal retention on the SPE sorbent and prevent cartridge clogging. |

| Sorbent Conditioning | Pass a water-miscible organic solvent (e.g., methanol) through the reversed-phase sorbent. chromatographyonline.com | Activate the sorbent to promote interaction with the analyte. |

| Equilibration | Flush the sorbent with water or a weak buffer. thermofisher.com | Prepare the sorbent environment for the aqueous sample. |

| Sample Loading | Pass the pre-treated sample slowly through the sorbent. | Retain this compound on the sorbent via hydrophobic interactions. |

| Washing | Pass a weak solvent (e.g., water/methanol mixture) through the sorbent. | Remove unretained, more polar interferences (e.g., salts, proteins). |

| Elution | Pass a small volume of a strong organic solvent (e.g., acetonitrile, methanol) through the sorbent. chromatographyonline.com | Disrupt the analyte-sorbent interaction and collect the purified, concentrated this compound. |

The detection of trace impurities requires that the entire analytical workflow, from sample preparation to data analysis, be optimized. theanalyticalscientist.com The primary goal of optimization is to maximize the recovery of the target analyte while minimizing the presence of interfering compounds from the sample matrix. theanalyticalscientist.com

For this compound present in a bulk drug substance, specialized chromatographic techniques can be employed. One such method is "high-low chromatography," which is an HPLC sampling procedure designed to improve the detection limits of trace components. researchgate.net This involves strategic injections of both concentrated and diluted solutions to better resolve and quantify minor peaks adjacent to the main component.

Key optimization strategies include:

Method Selection: Choosing the right extraction technique (e.g., SPE, liquid-liquid extraction) based on the physicochemical properties of this compound and the sample matrix. theanalyticalscientist.com

Solvent and pH Adjustment: Modifying the sample's pH and solvent composition to ensure the analyte is in the correct chemical form for optimal retention and separation. thermofisher.com

Multi-step Cleanup: Employing sequential cleanup steps, potentially using different SPE sorbent chemistries (e.g., reversed-phase followed by ion-exchange), for extremely complex samples.

Evaporation and Reconstitution: After extraction, the eluate containing the analyte can be evaporated to dryness and reconstituted in a smaller volume of mobile phase, further concentrating the sample before injection into a chromatographic system. thermofisher.com

| Strategy | Objective | Example Implementation |

|---|---|---|

| Maximize Analyte Recovery | Ensure that a high percentage of this compound is transferred from the original sample to the final extract. | Testing various SPE sorbents and elution solvents to find the combination with the highest recovery rate. theanalyticalscientist.com |

| Minimize Matrix Effects | Remove compounds that could co-elute with this compound and cause ion suppression (in MS) or peak overlap (in UV). | Adding a specific wash step to an SPE protocol designed to remove a known interference. |

| Increase Analyte Concentration | Bring the concentration of this compound above the instrument's limit of quantification. | Using a large sample volume during SPE and eluting into the smallest possible solvent volume. thermofisher.com |

| Improve Chromatographic Resolution | Enhance the separation between the this compound peak and other closely eluting impurities or the main iodixanol peak. | Employing specialized injection techniques like high-low chromatography for bulk substance analysis. researchgate.net |

Method Validation and Performance Characteristics for this compound Assays

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, a known impurity of the X-ray contrast agent Iodixanol, robust and reliable analytical methods are crucial for quality control during the manufacturing process. clearsynth.comresearchgate.netclearsynth.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), which outline specific performance characteristics that must be assessed. ajpaonline.comich.org

Linearity, Range, Accuracy, and Precision Assessment

The evaluation of linearity, range, accuracy, and precision forms the foundation of quantitative analytical method validation, demonstrating the method's ability to produce reliable and consistent results.

Linearity and Range : Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentrations of an analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ajpaonline.com For the analysis of Iodixanol and its impurities, including this compound (identified as Impurity C), a hydrophilic interaction liquid chromatographic (HILIC) method demonstrated excellent linearity. clearsynth.comclearsynth.comresearchgate.net The correlation coefficients (r²) for the calibration curves were greater than 0.999, indicating a strong linear relationship between concentration and instrument response. researchgate.net

Accuracy : Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ajpaonline.com It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix. In the validation of the HILIC method for Iodixanol impurities, the percent recovery was found to be within the range of 92.92% to 99.79%. researchgate.net

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ajpaonline.com For the quantification of Iodixanol impurities, the precision of the HILIC method, expressed as the relative standard deviation (RSD), was less than 4.63%. researchgate.net

The table below summarizes the performance characteristics for a validated HILIC method used in the analysis of Iodixanol impurities.

| Performance Characteristic | Finding for Iodixanol Impurities | Source |

| Linearity (Correlation Coefficient) | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | 92.92%–99.79% | researchgate.net |

| Precision (% RSD) | < 4.63% | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) define the lower performance boundaries of an analytical method. nih.gov

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov It represents the concentration at which a signal can be reliably distinguished from the background noise of the analytical instrument. eflm.eu

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.goveurl-pops.eu It is a critical parameter for methods used to quantify impurities, as it defines the lower limit for accurate reporting. ich.org

For a HILIC method developed for the simultaneous determination of Iodixanol and its related impurities, the LOD and LOQ were established, demonstrating the method's high sensitivity. researchgate.net

The table below presents the determined detection and quantification limits for Iodixanol impurities.

| Parameter | Value (µg/mL) | Source |

| Limit of Detection (LOD) | 0.015 | researchgate.net |

| Limit of Quantification (LOQ) | 0.06 | researchgate.net |

Evaluation of Selectivity, Specificity, and Robustness

Selectivity and Specificity : Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a comparative term that describes the ability of a method to determine the analyte in the presence of other components, while specificity is an absolute term indicating that the method measures only the intended analyte. europa.eunih.gov In the context of analyzing this compound, the method must be able to distinguish it from Iodixanol and other related impurities. researchgate.net The selectivity of a HILIC method was confirmed by subjecting samples to stress conditions; the degradation products formed did not interfere with the determination of the primary drug substance or its impurities. researchgate.net

Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ich.org For the HILIC method used for Iodixanol and its impurities, robustness was demonstrated by introducing small modifications to the chromatographic conditions, which did not significantly impact the results. researchgate.net

Toxicological and Biological Implications of Deacetyl Iodixanol

Assessment of Deacetyl Iodixanol (B1672021) as a Pharmaceutical Impurity

The presence of impurities in any pharmaceutical agent is a critical aspect of its safety and quality assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities. ontosight.aiontosight.ai Deacetyl Iodixanol is an identified impurity that forms during the manufacturing process of Iodixanol. researchgate.net

Related Toxicity Considerations for Iodixanol Impurities

Iodixanol is a non-ionic, dimeric, iso-osmolar contrast agent widely used in medical imaging procedures. ontosight.airesearchgate.net While it is generally considered to have a favorable safety profile, particularly concerning renal tolerance compared to older contrast agents, the presence of impurities could potentially alter its toxicological characteristics. ontosight.airesearchgate.netnih.gov The synthesis of Iodixanol is a complex multi-step process, and impurities such as this compound can arise. researchgate.net The physical and toxicological properties of such impurities are summarized and considered during the manufacturing and approval process. researchgate.net The control and quantification of these related substances are essential to ensure the quality and purity of the final drug product. ontosight.airesearchgate.net High-performance liquid chromatography (HPLC) techniques are often employed to detect and quantify trace impurities in bulk drug substances. researchgate.netresearchgate.net

Impact on Overall Contrast Agent Safety Profile

The safety of any drug is intrinsically linked to its purity. ontosight.ai For contrast agents, potential adverse effects include nephrotoxicity, and while Iodixanol is designed to be less toxic to the kidneys, the impact of its impurities must be considered. ontosight.ainih.govdrugbank.com The presence of process-related impurities like this compound necessitates rigorous purification and analytical testing to ensure they are below specified limits set by pharmacopeial monographs. ontosight.aiontosight.ai Even if an impurity itself doesn't exhibit significant toxicity, its presence could affect the stability or other properties of the active pharmaceutical ingredient. Therefore, minimizing impurities is a key goal in the manufacturing process to ensure the consistent safety and efficacy of the contrast agent. ontosight.ainih.gov

In Vitro Studies on Cellular Responses to this compound Exposure

While direct in vitro studies focusing exclusively on this compound are not extensively detailed in the provided literature, the cellular responses to its parent compound, Iodixanol, have been investigated, particularly in cell lines relevant to nephrotoxicity, such as kidney epithelial cells. These studies provide a framework for understanding the potential biological effects of related impurities.

Evaluation of Cytotoxicity and Cell Viability in Relevant Cell Lines (e.g., Kidney Epithelial Cells)

Kidney epithelial cells are a primary target for the toxic effects of contrast media. lonza.com Studies on renal proximal tubular cell lines, such as LLC-PK1 and NRK 52-E, have been used to assess the cytotoxicity of iodinated contrast agents. nih.govnih.gov Research on Iodixanol has shown that while it is less toxic than low-osmolal contrast media, it can still induce cellular changes. nih.gov One study found that Iodixanol did not cause a significant increase in necrotic cell death in LLC-PK1 cells but did lead to a dose- and time-dependent inhibition of cell proliferation. nih.gov Another study observed that exposure of LLC-PK1 cells to Iodixanol at a concentration of 25 mg/mL resulted in a significant decrease in cell viability, by approximately 40%. nih.gov The cells also exhibited morphological changes, becoming flattened and rounded, suggesting a loss of cell adhesion. nih.gov

Table 1: Summary of Iodixanol's Effects on Kidney Epithelial Cell Viability

| Cell Line | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| LLC-PK1 | Iodixanol | 37.5 and 75 mg I/ml | No significant increase in necrotic cells. | nih.gov |

| LLC-PK1 | Iodixanol | 18.75 and 37.5 mg I/ml | Significant, dose- and time-dependent inhibition of cell proliferation. | nih.gov |

| LLC-PK1 | Iodixanol | 25 mg/mL | Cell viability decreased by approximately 40%. | nih.gov |

| NRK 52-E | Iodixanol | Not specified | Least effect on cell death incidence compared to low-osmolal contrast media. | nih.gov |

Investigation of Apoptotic Mechanisms and Pathways (e.g., Caspase-3/MAPK Pathways)

Apoptosis, or programmed cell death, is a key mechanism implicated in contrast media-induced nephrotoxicity. nih.gov The process is executed by a family of proteases called caspases, with Caspase-3 being a central executioner caspase. mdpi.commdpi.com The activation of caspases can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. wikipedia.orgaging-us.com

Studies on Iodixanol show that it can induce apoptosis in renal tubular cells. nih.gov This is evidenced by an increase in oligonucleosomes, a marker of apoptosis. nih.gov The intrinsic apoptotic pathway involves the release of cytochrome c from mitochondria, which activates Caspase-9, subsequently leading to the activation of Caspase-3. mdpi.comwikipedia.org Research on LLC-PK1 cells exposed to Iodixanol demonstrated that it induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-9 and Caspase-3. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are also critically involved in regulating apoptosis and cellular stress responses. semanticscholar.org In Iodixanol-treated LLC-PK1 cells, an increased phosphorylation of JNK, ERK, and p38 has been observed, linking these pathways to the induced apoptosis. nih.govresearchgate.net

Table 2: Key Proteins in Apoptotic Pathways Affected by Iodixanol

| Pathway | Protein | Role in Apoptosis | Effect of Iodixanol Exposure | Reference |

|---|---|---|---|---|

| Intrinsic Apoptosis | Bcl-2 | Anti-apoptotic | Decreased expression | nih.govresearchgate.net |

| Bax | Pro-apoptotic | Increased expression | nih.govresearchgate.net | |

| Caspase Cascade | Caspase-9 | Initiator caspase | Activation/increased expression | nih.govresearchgate.net |

| Caspase-3 | Executioner caspase | Activation/increased expression | nih.govresearchgate.netorigene.com | |

| MAPK Pathway | JNK | Stress-activated kinase | Increased phosphorylation/expression | nih.govresearchgate.net |

| ERK | Regulates cell proliferation/survival | Increased phosphorylation/expression | nih.govresearchgate.net | |

| p38 | Stress-activated kinase | Increased phosphorylation/expression | nih.govresearchgate.net |

Analysis of Oxidative Stress Induction and Antioxidant Defense Systems (e.g., Nrf2/HO-1 Pathway)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is a major contributor to the pathophysiology of drug-induced toxicity. drugbank.complos.org The toxic effects of non-ionic radiocontrast agents on renal cells are thought to be linked to oxidative stress. drugbank.com

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov Under stress conditions, the transcription factor Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including Heme Oxygenase-1 (HO-1). nih.govmdpi.comuq.edu.au Studies investigating the effects of Iodixanol on kidney epithelial cells have explored this pathway. nih.govresearchgate.net It has been shown that Iodixanol induces oxidative stress, leading to increased intracellular ROS levels in LLC-PK1 cells. nih.govresearchgate.net Furthermore, protective mechanisms involving the Nrf2/HO-1 pathway are activated in response to this stress. nih.govresearchgate.net Research demonstrates that certain compounds can protect against Iodixanol-induced cytotoxicity by promoting the nuclear translocation of Nrf2 and upregulating HO-1 expression, thereby reducing ROS levels and subsequent apoptosis. nih.govresearchgate.net This highlights the Nrf2/HO-1 pathway as a critical target in mitigating the oxidative damage potentially caused by contrast agents and their impurities.

Modulation of Metabolic Pathways by this compound

The metabolic impact of iodinated contrast media (ICM) and their impurities is a subject of ongoing research. Direct toxic effects on cellular metabolism, particularly in renal cells, have been noted for various contrast agents. physiology.org While specific data on this compound is limited, its structural similarity to the parent compound, Iodixanol, suggests it may participate in or interfere with cellular metabolic processes.

The energy-intensive nature of neural and renal tissues makes them particularly vulnerable to metabolic disturbances. Glucose metabolism, encompassing glycolysis and the tricarboxylic acid (TCA) cycle, is the primary means of ATP production and can be affected by xenobiotics.

In vitro studies on the parent compound, Iodixanol, have shown that it can influence cellular metabolism. One study observed that Iodixanol increased CO2 production in rat hippocampal slices, suggesting an effect on the glucose metabolic pathway or an indirect mechanism that increases cellular energy use. nih.gov In contrast, other agents like metrizamide (B1676532) were found to decrease neural tissue glucose metabolism. nih.gov

The process of glycolysis breaks down glucose into pyruvate (B1213749), which then enters the TCA cycle as acetyl-CoA to generate ATP through oxidative phosphorylation. frontiersin.org Inhibition of the TCA cycle or oxidative phosphorylation can lead to a compensatory increase in glycolysis. frontiersin.org It is plausible that impurities like this compound could contribute to the metabolic alterations observed with Iodixanol, potentially by interacting with key enzymes in these pathways. For instance, studies on pro-inflammatory macrophages show that a break in the TCA cycle can occur, where pyruvate enters the cycle but cannot proceed past citrate/isocitrate, indicating a potential point of disruption. mdpi.com

Table 1: Potential Effects on Glucose Metabolism

| Metabolic Pathway | Observed Effect with Parent Compound (Iodixanol) | Potential Implication of this compound |

|---|---|---|

| Glycolysis | Potential compensatory changes secondary to effects on the TCA cycle. frontiersin.org | May contribute to shifts in glycolytic flux if it impacts mitochondrial respiration. |

| TCA Cycle | Increased CO2 production observed in neural tissue, suggesting altered metabolic rate. nih.gov | Could potentially interact with TCA cycle enzymes, altering the rate of acetyl-CoA oxidation. creative-proteomics.com |

Cellular metabolism is an integrated network where glucose, fatty acid, and amino acid pathways are interconnected. unl.edu Fatty acid oxidation is a major source of acetyl-CoA for the TCA cycle, especially when glucose is limited. unl.edunih.gov Similarly, amino acids can be catabolized to enter the TCA cycle at various points. animbiosci.org

Disruptions in one pathway can have cascading effects on others. For example, excessive dietary valine (a branched-chain amino acid) has been shown to induce amino acid imbalances and increase fatty acid synthesis, leading to non-alcoholic fatty liver disease (NAFLD) in animal models. frontiersin.org While no direct studies link this compound to fatty acid or amino acid metabolism, any substance that alters the energy status of the cell or the function of the TCA cycle could indirectly influence these interconnected pathways. Given that fatty acid metabolism can influence gene expression through epigenetic modifications like histone acetylation, this represents a potential area for further investigation. nih.gov

The structure of this compound, which lacks an acetyl group present in the parent molecule, inherently points to the involvement of deacetylation processes in its formation. This suggests a potential interaction with deacetylase enzymes, such as histone deacetylases (HDACs) or other amidohydrolases.

Enzyme kinetics are a fundamental tool for understanding how a foreign compound might affect biological processes. mhmedical.comnih.gov A substance could act as a substrate, an inhibitor, or an activator of an enzyme system. rsc.org For instance, the metabolism of the antiarrhythmic drug dronedarone (B1670951) involves multiple enzyme systems, including cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. nih.gov

Given that this compound is a metabolite, its interaction with metabolic enzymes is certain. However, the specific enzymes responsible for its formation from Iodixanol and its subsequent clearance are not well-defined in public literature. Furthermore, it is plausible that this compound could act as a competitive or non-competitive inhibitor of enzymes involved in other metabolic pathways, though this remains speculative without direct experimental evidence. mhmedical.com The variability in human enzyme kinetics, influenced by genetics and the source of enzyme preparations, further complicates predictions. nih.gov

Neurobiological Considerations and Neural Tissue Metabolic Impact

Neural tissue is highly dependent on a constant supply of energy and is sensitive to metabolic disruption. nih.gov The blood-brain barrier protects the central nervous system, but certain substances can cross it and exert neurotoxic effects. While Iodixanol itself is generally considered to have a low neurotoxic potential compared to older contrast agents, its effects on neural tissue metabolism are not zero.

As mentioned, in vitro studies have shown that Iodixanol can increase CO2 production in rat hippocampal slices, indicating a metabolic effect on neural cells. nih.gov The mechanism could be a direct influence on the glucose metabolic pathway or an indirect effect that raises the cell's energy consumption. nih.gov Pathological conditions like Alzheimer's disease are associated with brain glucose hypometabolism and aberrant insulin (B600854) signaling, highlighting the link between metabolic health and neurological function. mdpi.comfrontiersin.org Any impurity that perturbs this delicate metabolic balance could theoretically contribute to neural tissue dysfunction. Dysfunctional glycogen (B147801) metabolism in astrocytes, the primary energy reserve in the brain, has been linked to neurodegeneration. mdpi.com Therefore, the metabolic impact of this compound on both neurons and glial cells is a relevant area for toxicological consideration.

Immunological and Allergic Responses Related to Iodinated Contrast Media Impurities

Hypersensitivity reactions (HSRs) to iodinated contrast media are a significant clinical concern, ranging from mild skin rashes to life-threatening anaphylaxis. tandfonline.comfrontiersin.org These reactions can be immediate (occurring within one hour) or non-immediate (delayed). frontiersin.orgnih.gov While the parent compound is the main component, the presence of impurities in the formulation could potentially contribute to these immunological responses. acs.org

The mechanisms behind HSRs to ICM are complex and can be either immune-mediated or non-immune.

Immune-mediated reactions can involve IgE antibodies (classic Type I allergy) or be T-cell mediated in delayed reactions. nih.govnih.gov

Non-immune reactions (also called pseudo-allergic reactions) are more common and are thought to result from direct mast cell or basophil activation, leading to the release of histamine (B1213489) and other inflammatory mediators without the involvement of antibodies. frontiersin.orgnih.gov

Table 2: Mechanisms of Hypersensitivity to Iodinated Contrast Media

| Mechanism Type | Description | Potential Role of Impurities (like this compound) |

|---|---|---|

| IgE-Mediated (Immune) | Classic allergic reaction involving specific IgE antibodies that trigger mast cells and basophils upon re-exposure. frontiersin.orgnih.gov | Could potentially act as or be part of an allergen that stimulates an IgE response. |

| Non-IgE-Mediated (Immune) | T-cell mediated reactions, typically associated with delayed skin reactions. nih.gov | May be processed and presented by antigen-presenting cells to activate T-cells. |

| Non-Immune (Pseudo-allergic) | Direct, non-specific activation of mast cells and basophils, leading to histamine release. frontiersin.org | Could contribute to the overall chemical properties of the solution that cause direct cell activation. |

Environmental Occurrence, Fate, and Remediation of Deacetyl Iodixanol

Advanced Oxidation Processes (AOPs) for Deacetyl Iodixanol (B1672021) Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Due to the persistent nature of iodinated X-ray contrast media (ICM) and their incomplete removal in conventional wastewater treatment plants, AOPs have been investigated as a promising technology for their degradation. While specific research on Deacetyl Iodixanol is limited, studies on its parent compound, Iodixanol, and other structurally similar ICMs provide valuable insights into its potential degradation pathways and the efficacy of various AOPs.

UV-Based Processes (e.g., UV/Chlorination, UV/H2O2)

UV-based AOPs involve the generation of highly reactive radicals through the photolysis of oxidants like hydrogen peroxide (H₂O₂) or chlorine. These radicals are potent oxidizing agents capable of degrading a wide range of organic pollutants.

The UV/H₂O₂ process has been shown to be effective in degrading various pharmaceuticals. The process relies on the photolytic cleavage of H₂O₂ to generate hydroxyl radicals, which then attack the organic contaminant. Although no direct studies on this compound were found, research on other ICMs, such as iopromide (B1672085), has demonstrated the efficacy of this method. The degradation kinetics are influenced by factors such as the initial concentration of the contaminant, the dosage of H₂O₂, and the UV intensity. While UV/H₂O₂ treatment can lead to significant degradation of the parent compound, complete mineralization is not always achieved, and the formation of biodegradable by-products is a possible outcome. For instance, while significant degradation of iopromide was observed, complete mineralization was not achieved, suggesting the formation of intermediate products.

The UV/Chlorination process is another AOP that has been investigated for the removal of ICMs. This process involves the photolysis of free chlorine to produce hydroxyl radicals and reactive chlorine species, which contribute to the degradation of organic compounds. Studies on iopromide have shown that UV/chlorination can effectively degrade the compound, with the degradation rate being influenced by the initial chlorine concentration and pH. The degradation of iopromide in a UV/Cl₂ system followed pseudo-first-order kinetics. nih.gov The contributions of UV irradiation, hydroxyl radicals, and reactive chlorine species to the degradation have been estimated to be 20.8%, 45.9%, and 33.3%, respectively. mdpi.com However, a significant concern with this process is the potential formation of disinfection by-products (DBPs), including chlorinated and iodinated compounds, which can be more toxic than the parent compound. mdpi.comresearchgate.net

| Process | Target Compound | Removal Efficiency | Key Findings |

| UV/H₂O₂ | Iopromide | Significant degradation | Formation of biodegradable by-products, incomplete mineralization. |

| UV/Chlorination | Iopromide | High degradation | Follows pseudo-first-order kinetics; potential for DBP formation. nih.govmdpi.com |

Fenton and Photo-Fenton Processes

The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst to generate hydroxyl radicals. This process is effective for the oxidation of a wide range of organic pollutants. The efficiency of the Fenton process is highly dependent on the pH, with an optimal range typically between 3 and 4. While the classical Fenton process has shown efficiency in treating various industrial wastewaters, its application for ICMs has drawbacks such as the production of a large volume of iron sludge. mdpi.com

The Photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to accelerate the regeneration of the ferrous iron catalyst and generate additional hydroxyl radicals. This leads to a more efficient degradation of organic compounds. Studies on the ICM diatrizoate have shown that while direct photolysis was not effective, 100% degradation was achieved with the solar-powered photo-Fenton process. mdpi.com A study on the photo-Fenton-like degradation of iopamidol (B1672082) also demonstrated high removal efficiencies. mdpi.com The photo-Fenton process has been shown to be effective in achieving high levels of mineralization for some organic pollutants. nih.gov

| Process | Target Compound | Removal Efficiency | Key Findings |

| Fenton | General Organic Pollutants | Effective | pH-dependent; produces iron sludge. |

| Photo-Fenton | Diatrizoate | 100% degradation | Enhanced efficiency with light; can achieve high mineralization. mdpi.com |

| Photo-Fenton-like | Iopamidol | High removal | Effective for ICM degradation. mdpi.com |

Ozonation and Catalytic Ozonation

Ozonation is a water treatment process that uses ozone (O₃), a powerful oxidant, to disinfect water and degrade organic and inorganic pollutants. Ozone can react with contaminants directly or through the formation of hydroxyl radicals in indirect reactions. However, studies have shown that many ICMs are resistant to direct ozonation, and significant degradation is often only achieved at high ozone concentrations due to the formation of hydroxyl radicals. waterrf.org

Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and the generation of hydroxyl radicals, thereby increasing the efficiency of pollutant degradation. Various materials, including metal oxides and carbon-based materials, have been investigated as catalysts. For instance, a manganese-substituted goethite (α-Fe0.9Mn0.1OOH) catalyst significantly promoted the degradation and mineralization of iohexol (B1672079) compared to ozonation alone. nih.govresearchgate.net The primary degradation mechanisms for iohexol in this process were identified as H-abstraction, amide hydrolysis, amide oxidation, and •OH substitution. nih.gov Catalytic ozonation has been shown to be a promising technology for the removal of recalcitrant organic pollutants from water. scilit.combath.ac.uk

| Process | Target Compound | Removal Efficiency | Key Findings |

| Ozonation | Iodinated Contrast Media | Low to moderate | ICMs are generally resistant to direct ozonation. Degradation relies on indirect reaction with hydroxyl radicals. waterrf.org |

| Catalytic Ozonation | Iohexol | Significantly enhanced | Catalysts promote ozone decomposition and hydroxyl radical formation, leading to higher degradation and mineralization. nih.govresearchgate.net |

Sorption and Transport in Environmental Compartments (e.g., Soils, Sediments)

The environmental fate of this compound, including its mobility and distribution in soils and sediments, is governed by sorption and transport processes. Sorption, the process by which a chemical binds to solid particles, is a key factor in determining its concentration in the aqueous phase and, consequently, its potential for leaching into groundwater or transport into surface waters.

The mobility of a chemical in soil is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A low Koc value indicates weak sorption and high mobility. For many pharmaceuticals, sorption is influenced by soil properties such as organic matter content, clay content, and pH. Given the polar nature of this compound, it is expected to have a low affinity for the organic fraction of soils and sediments, leading to a high potential for mobility.

Studies on other ICMs have generally reported low sorption, indicating that these compounds are likely to be mobile in the subsurface environment. This high mobility raises concerns about the potential for contamination of groundwater and surface water resources. The transport of these compounds will be influenced by hydrological factors such as water flow rates and the hydrogeological characteristics of the soil and sediment. The lack of specific sorption data for this compound highlights a critical knowledge gap in understanding its environmental behavior and potential risks.

Strategies for Control and Mitigation of Deacetyl Iodixanol in Research and Production

Process Optimization in Iodixanol (B1672021) Synthesis to Minimize Impurity Formation

The primary strategy for controlling levels of Deacetyl Iodixanol and other impurities is to optimize the core chemical synthesis of Iodixanol. The manufacturing process typically involves a multi-step chemical synthesis followed by a comprehensive purification process. google.com A key step in the production of Iodixanol is the dimerization of an intermediate, 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, often referred to as "Compound A". google.comgoogle.com

This dimerization reaction, commonly using an agent like epichlorohydrin (B41342) in a solvent such as 2-methoxyethanol (B45455) or water, can result in the formation of significant amounts of impurities. google.comgoogle.com The reaction may only achieve a 40% to 60% conversion of Compound A into Iodixanol, with the remainder comprising unreacted starting material and various side-products, including this compound. google.com

Research into process optimization has shown that controlling reaction conditions is critical for minimizing impurity formation. One patented method describes the use of a boron-containing acidic substance, such as boric acid, to control the pH of the reaction mixture. google.comwipo.int This approach has been shown to effectively inhibit excessive side reactions, like alkylation, and significantly increase the conversion rate of Compound A to Iodixanol to between 85% and 90%. google.comwipo.inthovione.comchemicalbook.com By maximizing the yield of the desired product and suppressing alternative reaction pathways, the formation of this compound and other process-related impurities is inherently reduced from the outset, simplifying subsequent purification challenges.

Purification Techniques for this compound Removal from Iodixanol Drug Substance